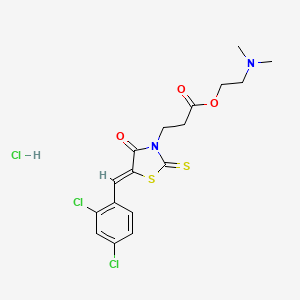

![molecular formula C25H21N3O2 B2480616 5-苄基-3-(3,4-二甲氧基苯基)-5H-吡唑并[4,3-c]喹啉 CAS No. 866809-54-3](/img/structure/B2480616.png)

5-苄基-3-(3,4-二甲氧基苯基)-5H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

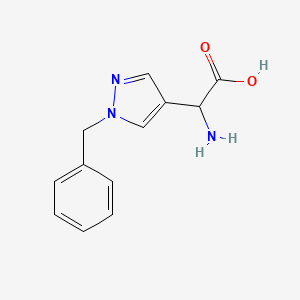

Pyrazolo[4,3-c]quinolines are a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields. Their structural complexity allows for a wide range of chemical reactions and modifications, making them a valuable subject for research.

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves multicomponent reactions, catalysis, and specific conditions to achieve the desired structure. For instance, one study details the synthesis of pyrazolo[3,4-b]quinoline derivatives using a domino reaction facilitated by L-proline, highlighting the efficiency and versatility of this synthetic approach in producing a series of compounds (Karamthulla et al., 2014).

科学研究应用

超分子结构

对相关喹啉衍生物的研究,如苯并[h]吡唑并[3,4-b]喹啉,表明这些分子可以通过各种分子间相互作用形成超分子结构。例如,8-甲基-10-苯基-6,10-二氢-5H-苯并[h]吡唑并[3,4-b]喹啉分子通过成对的C-H...N氢键连接成环对称二聚体。这些结构可能为5-苄基-3-(3,4-二甲氧基苯基)-5H-吡唑并[4,3-c]喹啉在材料科学中的潜在应用提供见解,特别是在设计新的分子组装体或纳米材料(Portilla, Quiroga, Cobo, Low, & Glidewell, 2005)方面。

杂环化合物应用

与5-苄基-3-(3,4-二甲氧基苯基)-5H-吡唑并[4,3-c]喹啉结构相关的喹啉衍生物,在各种工业和制药应用中被发现具有价值。这表明了5-苄基-3-(3,4-二甲氧基苯基)-5H-吡唑并[4,3-c]喹啉在这些领域的潜在研究途径,特别是考虑到杂环化合物的多样生物活性和应用(Abad et al., 2021)。

作用机制

Target of Action

Similar compounds have been known to target enzymes involved in oxidative stress and inflammation .

Mode of Action

It’s synthesized through a claisen–schmidt reaction followed by an intermolecular cyclization . This suggests that it might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds.

Biochemical Pathways

Given its structural similarity to other antioxidant compounds, it may be involved in the regulation of oxidative stress pathways .

Result of Action

Based on the DPPH assay, the compound has moderate antioxidant activity, with an IC50 value of 194.06 ± 7.88 µg/mL (0.337 mM) . This suggests that the compound may have a protective effect against oxidative stress at the molecular and cellular levels .

属性

IUPAC Name |

5-benzyl-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c1-29-22-13-12-18(14-23(22)30-2)24-20-16-28(15-17-8-4-3-5-9-17)21-11-7-6-10-19(21)25(20)27-26-24/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRAVHHLNLQCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2480533.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)

![1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2480546.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2480556.png)